![molecular formula C13H13ClO3 B1648674 cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-62-9](/img/structure/B1648674.png)
cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H13ClO3 . It is a chiral compound and contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered cyclopentane ring attached to a carboxylic acid group and a 3-chlorobenzoyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 252.69 g/mol . It has a topological polar surface area of 54.4 Ų, indicating its polarity . It also has 3 rotatable bonds, contributing to its conformational flexibility . The compound is also characterized by an XLogP3-AA value of 2.6, which is a measure of its lipophilicity .Scientific Research Applications
Monitoring and Detection Techniques
A study developed a method for determining major metabolites of commonly used synthetic pyrethroids in human urine, involving extraction and gas chromatography-tandem mass spectrometry. This method aids in monitoring exposure to synthetic pyrethroids, demonstrating an application in public health and occupational safety (Arrebola et al., 1999).
Catalysis and Chemical Synthesis
Research on the catalysis of alkene cis-dihydroxylation and epoxidation using manganese-based catalysts highlights the role of carboxylic acids in tuning the selectivity and activity of the catalysts. This work showcases the application in enhancing synthetic pathways for chemical production (de Boer et al., 2005).
Chemical Structure and Biodegradability
An investigation into the biodegradability of halogenated aromatic compounds through the conversion of chlorinated muconic acids into maleoylacetic acid by Pseudomonas sp. B13 contributes to understanding environmental degradation processes. This research is significant for environmental chemistry and bioremediation strategies (Schmidt & Knackmuss, 1980).
Stereochemistry and Conformational Studies
Stereochemical studies on the hydrogenation of cyclopentylidenecyclopentanol revealed insights into the catalytic processes and product distribution, important for understanding reaction mechanisms and designing more efficient catalysts (Mitsui, Senda, & Saito, 1966).
properties
IUPAC Name |
(1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQQKGZOUVTACR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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